2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate
Overview
Description
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate (TQ) is a heterocyclic compound that has been widely studied for its potential therapeutic applications. TQ is a derivative of thymoquinone, a natural compound found in black cumin seeds. TQ has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The exact mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate is not fully understood. However, it has been suggested that this compound exerts its biological effects through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant genes. This compound has also been shown to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory genes. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer effects, making it a useful compound for studying various diseases. Another advantage of using this compound is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many future directions for 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate research. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound in combination with other compounds for synergistic effects. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound in these diseases.
Scientific Research Applications
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-thienylacetate has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, this compound has been studied for its anticancer effects, particularly in breast cancer, prostate cancer, and leukemia.
properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-thiophen-2-ylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-12-11-18(2,3)19-16-7-6-13(9-15(12)16)21-17(20)10-14-5-4-8-22-14/h4-9,11,19H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAQLXQOPNYVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CS3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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